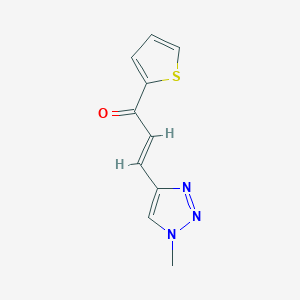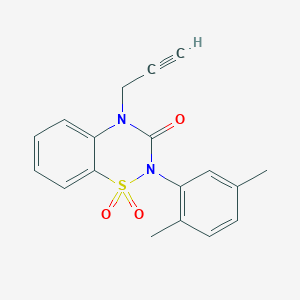![molecular formula C20H17N3O2 B6455486 5-benzyl-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2326916-89-4](/img/structure/B6455486.png)
5-benzyl-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzyl-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (hereafter referred to as 5-benzyl-2-MPP) is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrazin-4-one family of compounds. It is a heterocyclic compound with a molecular weight of 303.38 g/mol and a melting point of around 170°C. 5-benzyl-2-MPP has a number of interesting properties and has been studied for a range of applications.
科学的研究の応用
5-benzyl-2-MPP has been studied for a range of scientific research applications. It has been used as a reagent in the synthesis of various other compounds, such as 5-benzyl-4H-1,2,4-triazolo[4,3-a]pyrazin-3-one and 5-benzyl-2-methoxy-3-methyl-4H-1,2,4-triazolo[4,3-a]pyrazin-3-one. It has also been studied for its potential anti-inflammatory and antimicrobial properties.
作用機序
Mode of Action
Compounds with similar structures have been shown to inhibit their target enzymes, preventing them from catalyzing reactions that lead to inflammation and pain .
Result of Action
If it acts similarly to other cox-2 inhibitors, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins .
実験室実験の利点と制限
The advantages of using 5-benzyl-2-MPP in laboratory experiments include its relative ease of synthesis, its cost-effectiveness, and its ability to be stored for long periods of time. However, there are some limitations to using 5-benzyl-2-MPP in laboratory experiments. These include its relatively low solubility in water, its tendency to form insoluble precipitates, and its potential to cause skin irritation.
将来の方向性
The potential future directions for 5-benzyl-2-MPP research include further studies on its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further studies could be conducted to explore its potential use as an antioxidant and its potential to reduce inflammation and oxidative stress. Finally, further studies could be conducted to explore its potential use in the development of new drugs and drug delivery systems.
合成法
5-benzyl-2-MPP can be synthesized via a multi-step reaction beginning with the reaction of 2-methoxy-5-nitrophenol and ethyl cyanoacetate to form 5-benzyl-2-cyano-3-methoxyphenyl-pyrazol-4-one. This compound can then be reacted with hydrazine hydrate to form the desired 5-benzyl-2-MPP product. This reaction is relatively simple and can be conducted in a laboratory setting.
生化学分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
5-benzyl-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-17-9-5-8-16(12-17)18-13-19-20(24)22(10-11-23(19)21-18)14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJKLAQAWLIEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(cyclobutylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455406.png)
![5-(prop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455423.png)
![5-(3-methylbut-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455431.png)
![N-tert-butyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455436.png)
![2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B6455441.png)

![N-cyclopentyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455453.png)
![2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-propylacetamide](/img/structure/B6455458.png)
![N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455462.png)

![N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455472.png)
![7-(4-methoxyphenyl)-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6455478.png)
![2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6455494.png)

